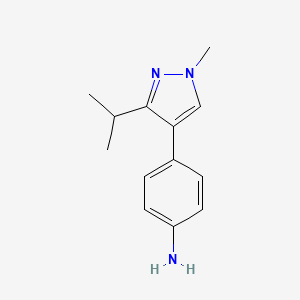

4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline

Description

4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety linked to a substituted pyrazole ring. The pyrazole group is functionalized with an isopropyl group at the 3-position and a methyl group at the 1-position (Figure 1). This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which are critical for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

4-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |

InChI |

InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-4-6-11(14)7-5-10/h4-9H,14H2,1-3H3 |

InChI Key |

FRPIAWPDQZBRMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C=C1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group at the 3-position.

Coupling with Aniline: The final step involves coupling the substituted pyrazole with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with aniline in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its pyrazole and aniline moieties are known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline is used in the synthesis of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, the pyrazole ring can interact with the active site of enzymes, while the aniline moiety can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

The sulfonyl and piperazine groups in the compound from introduce polar interactions, likely increasing solubility but reducing membrane permeability relative to the target compound.

Synthetic Complexity

- The target compound’s synthesis is less complex than the multi-heterocyclic analog in , which requires sequential coupling of pyrrole, piperazine, and fluorophenyl groups.

- Both the target compound and 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline rely on pyrazole-aniline coupling, but the latter’s tris-pyrazole design demands rigorous purification to remove DMSO residues .

Analytical Characterization

- X-ray crystallography (via SHELXL ) and NMR are widely used to confirm pyrazole-aniline derivatives’ structures, as seen in .

- Mass spectrometry (MS) and IR spectroscopy validate molecular integrity across all analogs .

Research Findings and Implications

- Lipophilicity and Drug Design : The isopropyl and methyl groups in the target compound improve lipophilicity (clogP ≈ 3.2) compared to the benzyl-substituted analog (clogP ≈ 2.8), favoring blood-brain barrier penetration .

- Thermal Stability : Pyrazole derivatives with bulky substituents (e.g., isopropyl) exhibit higher thermal stability (>200°C) than those with smaller groups, enhancing suitability for high-temperature applications .

- Pharmacological Potential: The target compound’s simpler structure may offer synthetic advantages over the sulfonyl-containing analog in , which, while potent, faces scalability challenges.

Biological Activity

4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its anti-inflammatory, anticancer, and antibacterial properties, supported by various studies and data.

- Molecular Formula : C13H17N3

- Molecular Weight : 215.29 g/mol

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to the pyrazole structure have been shown to inhibit the NF-κB pathway, which is crucial in inflammatory responses.

Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline | TBD | Inhibition of NF-κB pathway |

| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline | 4.8 | MAPK pathway modulation |

| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline | 30.1 | MAPK pathway modulation |

The specific IC50 values for 4-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)aniline are still under investigation, but its structural similarity to other potent inhibitors suggests promising activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with various compounds showing cytotoxic effects against multiple cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Compounds

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline | MCF7 | TBD | TBD | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | TBD | TBD |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | A549 | 26 | TBD | TBD |

In particular, the compound has shown effectiveness against the MCF7 breast cancer cell line, although specific IC50 values are pending further research.

Antibacterial Activity

Pyrazole derivatives have also been noted for their antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 3: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline | Staphylococcus aureus | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Escherichia coli | TBD |

The specific antibacterial efficacy of 4-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is still being evaluated.

Case Studies

Recent studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

-

Study on Anti-inflammatory Properties :

A recent study synthesized a series of pyrazolo[1,5-a]quinazoline compounds and assessed their anti-inflammatory properties using LPS-induced models. The findings suggested that modifications to the pyrazole ring significantly enhanced anti-inflammatory activity through targeted inhibition of MAPK pathways . -

Anticancer Screening :

Another investigation focused on a library of pyrazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications led to improved cytotoxicity, emphasizing the importance of structural diversity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.